Archaeol
Description
Structure
2D Structure
Properties
CAS No. |
6540-63-2 |
|---|---|
Molecular Formula |
C43H88O3 |
Molecular Weight |
653.2 g/mol |
IUPAC Name |
2,3-bis(3,7,11,15-tetramethylhexadecoxy)propan-1-ol |
InChI |
InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3 |
InChI Key |
ISDBCJSGCHUHFI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Molecular Biosynthesis and Chemo Structural Diversity of Archaeol
Stereochemical Configuration and Fundamental Architecture of Archaeol (B159478)
The fundamental architecture of this compound is defined by its glycerol (B35011) backbone, ether linkages, and the characteristics of its isoprenoid chains, all contributing to its distinct stereochemical configuration.
Glycerol Backbone Stereochemistry (sn-glycerol-1-phosphate) and Ether Linkages
A defining characteristic of archaeal lipids, including this compound, is the stereochemistry of their glycerol backbone, which is sn-glycerol-1-phosphate (B1203117) (G1P). This is enantiomeric to the sn-glycerol-3-phosphate (G3P) backbone found in Bacteria and Eukarya. The hydrocarbon chains in this compound are exclusively attached to the sn-2 and sn-3 positions of the glycerol moiety through ether linkages, in stark contrast to the ester linkages prevalent in bacterial and eukaryotic lipids. This ether linkage provides enhanced stability, contributing to the resilience of archaeal membranes in harsh conditions.
Isoprenoid Chain Characteristics and Chiral Centers
This compound typically features two C20 phytanyl chains as its hydrophobic components. These chains are highly branched isoprenoids, derived from the polymerization of C5 isoprene (B109036) units. Natural this compound possesses specific stereochemical configurations at its chiral centers within the isoprenoid chains, notably 3R, 7R, and 11R. This homochiral presence is consistent with the stereospecificity of enzymes involved in the reduction of double bonds in isoprenoid precursors. While standard this compound has saturated phytanyl chains, variations such as hydroxylated this compound or unsaturated this compound with double bonds in the phytanyl side chains have also been identified.
Enzymatic Pathways Governing this compound Biosynthesis
The biosynthesis of this compound is a multi-step enzymatic process, starting from common isoprenoid precursors and culminating in the formation of complex polar lipids.
Upstream Isoprenoid Precursor Generation (Alternate Mevalonate (B85504) Pathway)
The fundamental five-carbon (C5) precursors for isoprenoid biosynthesis, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized in Archaea primarily through a modified or "alternate" mevalonate (MVA) pathway. This archaeal MVA pathway shares some steps with the classical eukaryotic MVA pathway but differs significantly from the methylerythritol phosphate (B84403) (MEP) pathway found in most bacteria. The pathway begins with acetyl-CoA and proceeds through mevalonate, eventually leading to IPP and DMAPP.
Table 1: Key Isoprenoid Precursors in this compound Biosynthesis
| Compound Name | Role in Biosynthesis |
| Acetyl-CoA | Initial precursor for MVA pathway. |
| Isopentenyl Diphosphate (IPP) | C5 building block. |
| Dimethylallyl Diphosphate (DMAPP) | C5 building block, isomer of IPP. |
| Geranylgeranyl Diphosphate (GGPP) | C20 isoprenoid chain precursor. |
Glyceryl-Ether Lipid Formation and Reductive Steps
The formation of the characteristic ether linkages and the subsequent saturation of the isoprenoid chains are critical steps in this compound biosynthesis. The process begins with the reduction of dihydroxyacetone phosphate (DHAP), a glycolysis intermediate, by sn-glycerol-1-phosphate dehydrogenase (G1PDH) to yield sn-glycerol-1-phosphate (G1P). G1PDH is an archaeal enzyme that is evolutionarily distinct from the bacterial/eukaryotic G3P dehydrogenase.
Subsequently, two ether bonds are formed through prenyltransferase reactions. The first ether bond is catalyzed by geranylgeranylglyceryl phosphate (GGGP) synthase (also known as G1P:GGPP geranylgeranyltransferase or GGGP synthase). This enzyme catalyzes the reaction between G1P and geranylgeranyl diphosphate (GGPP) to form 3-O-geranylgeranyl-sn-glyceryl-1-phosphate (GGGP). The second ether bond is formed by di-O-geranylgeranylglyceryl phosphate (DGGGP) synthase, which catalyzes the attachment of another GGPP molecule to GGGP, yielding 2,3-bis-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP).
Table 2: Enzymes and Intermediates in Glyceryl-Ether Lipid Formation
| Enzyme Name | Substrates Involved | Product Formed |
| sn-Glycerol-1-phosphate Dehydrogenase | Dihydroxyacetone Phosphate (DHAP) | sn-Glycerol-1-phosphate (G1P) |
| Geranylgeranylglyceryl Phosphate Synthase | G1P, Geranylgeranyl Diphosphate (GGPP) | 3-O-geranylgeranyl-sn-glyceryl-1-phosphate (GGGP) |
| Di-O-geranylgeranylglyceryl Phosphate Synthase | GGGP, Geranylgeranyl Diphosphate (GGPP) | 2,3-bis-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP) |
Cytidine (B196190) Diphosphate (CDP)-Archaeol Formation and Subsequent Polar Headgroup Integration
The final stages of this compound biosynthesis involve the activation of the lipid precursor and the attachment of polar head groups. Cytidine diphosphate (CDP)-archaeol synthase (CarS) plays a crucial role in this process by activating DGGGP. This enzyme catalyzes the transfer of cytidine monophosphate (CMP) from cytidine triphosphate (CTP) to DGGGP, forming CDP-archaeol, an important intermediate for the subsequent attachment of polar head groups.
Once CDP-archaeol is formed, various polar head groups can be attached. These head groups, such as L-serine, ethanolamine, glycerol, and myo-inositol, are common across all three domains of life. The enzymes responsible for integrating these polar head groups belong to the CDP-alcohol phosphatidyltransferase family. These enzymes facilitate the replacement of the CDP group with the desired polar moiety, leading to the formation of diverse archaeal phospholipids (B1166683) like archaetidylserine and archaetidylglycerol.
Table 3: CDP-Archaeol Formation and Polar Headgroup Integration
| Step | Key Enzyme(s) | Substrates/Intermediates Involved | Products/Outcomes |
| CDP-Archaeol Formation | CDP-Archaeol Synthase (CarS) | 2,3-bis-O-geranylgeranyl-sn-glyceryl-1-phosphate (DGGGP), Cytidine Triphosphate (CTP) | Cytidine Diphosphate (CDP)-Archaeol |
| Polar Headgroup Integration | CDP-alcohol Phosphatidyltransferases | CDP-Archaeol, L-serine, Ethanolamine, Glycerol, Myo-inositol | Archaetidylserine, Archaetidylglycerol, etc. |
Ecological and Biogeochemical Proxies of Archaeol
Phylogenetic Distribution and Ecological Niches of Archaeol-Producing Organisms
This compound's presence across diverse archaeal phyla and its varying concentrations provide valuable information about the ecological roles and distribution of archaea in various environments.
Euryarchaeota represent a significant source of archaeal tetraether lipids in marine environments . Notably, Marine Group II (MG-II) Euryarchaeota are highly abundant, especially in near-surface waters, and are recognized as a major contributor of tetraether lipids to both open ocean and coastal sediments . This compound (B159478) is the most prevalent archaeal lipid found in cultured methanogens, a key group within the Euryarchaeota . Methanogenic archaea are known to synthesize not only standard this compound but also variations such as hydroxythis compound and macrocyclic this compound .
In specific Euryarchaeotal subgroups, this compound can constitute the entirety of their diether core lipids, as observed in most neutrophilic halophiles and sulfur-dependent thermophiles, although these organisms often primarily feature tetraether lipids . Alkaliphilic extreme halophiles are characterized by the presence of sesterterpanyl-chain-containing this compound . Euryarchaeota inhabit a wide array of ecological niches, including marine plankton, soils, and sediments . They typically dominate the archaeal communities in surface waters. Evidence also suggests that some Euryarchaeota may engage in aerobic anoxygenic phototrophy.
Thaumarchaeota, previously classified as Marine Group I Crenarchaeota, are also producers of archaeal tetraether lipids, including crenthis compound . While crenthis compound was initially considered a unique biomarker for Thaumarchaeota and an indicator of archaeal nitrification, recent research indicates that MG-II Euryarchaeota can also synthesize this lipid . Thaumarchaeota are widely distributed in global aerobic terrestrial and marine environments, playing crucial roles as ammonia (B1221849) oxidizers and contributing significantly to the nitrogen and carbon biogeochemical cycles.
Crenarchaeota are ubiquitous and abundant, comprising approximately 20-30% of the total prokaryotic population in the aphotic zone of the global ocean. Ecological studies highlight distinct niche partitioning between Crenarchaeota and Euryarchaeota; Crenarchaeota tend to dominate in deeper water layers and during colder seasons (autumn to early spring) in coastal environments, while Euryarchaeota are more prevalent in surface waters and warmer periods (summer to early autumn). This suggests differing metabolic requirements between the two groups. Furthermore, Crenarchaeota are known for their chemoautotrophic metabolism, utilizing dissolved inorganic carbon as a primary carbon source.
Euryarchaeotal Dominance and Specificity
This compound as a Quantitative Biomarker for Archaeal Activity
The stability and widespread occurrence of this compound make it an invaluable quantitative biomarker for assessing archaeal activity, particularly in understanding microbial community dynamics and specific metabolic processes.
This compound is extensively employed by organic geochemists as a biomarker for archaeal activity, especially for quantifying methanogen biomass and activity, owing to its remarkable preservation potential in sediments . The this compound detected in sediments is typically derived from the hydrolysis of archaeal membrane phospholipids (B1166683) during diagenesis . Research has successfully utilized this compound to directly quantify methanogens in diverse sedimentary environments, such as Tokyo Bay, and as an indicator of methanogenesis in water-saturated soils and peat bogs . Specifically, the concentration of phospholipid-bound this compound is considered representative of living methanogenic archaeal populations.
Hydroxythis compound, a derivative of this compound with a hydroxyl functional group, is exclusively found in certain methanogenic archaea and serves as a common biomarker for both methanogenesis and methane (B114726) oxidation. Isotopic analysis of hydroxythis compound can provide critical insights into the carbon sources utilized during methanogenesis in a given environment. The concentration of this compound directly correlates with the amount of methanogen biomass and methane production . Methanogenic archaea are significant contributors to global methane emissions, accounting for approximately 50% of the total global emission from freshwater sediments alone.
Detailed research findings on methanogenic activity demonstrate variations in methane production rates and biomass increase rates across different methanogen types and temperatures.
Table 1: Methane Production and Biomass Increase Rates of Methanogenic Archaea
| Methanogen Type | Optimal Growth Temperature (°C) | Biomass Increase Rate (ODmax) | Methane Evolution Rate (MERmax, mmol L⁻¹ h⁻¹) | Turnover Rate (h⁻¹) |
| Thermophilic | 60-65 | 0.4-0.8 | 1.0-4.6 | 75-96% turnover |
| Hyperthermophilic | 80-98 | 0.2-0.7 | 1.0-4.6 | 83-97% turnover |
| Mesophilic | 30-37 | 10-40 (SAB medium) | Not specified | Not specified |
Data extracted from research on hyperthermophilic methanogenic archaea. ODmax refers to maximum optical density, MERmax to maximum methane evolution rate.
The distinct profiles of this compound and crenthis compound in environmental samples often indicate the presence of different archaeal populations. Variations in the depth profiles of phospholipid and glycosidic this compound suggest either diverse methanogen populations or a divergence between the distributions of living and fossilized archaeal biomass.
Soil microbial communities, including archaea, are integral to the structure and function of terrestrial ecosystems through their involvement in critical biogeochemical cycles. The composition of these communities is profoundly influenced by a combination of physical parameters such as temperature and humidity, and chemical factors like soil pH, salinity, and nutrient availability, alongside intricate ecological interactions. For instance, archaeal community composition is significantly shaped by the geochemistry of their habitats, with hypersaline conditions and declining temperatures playing a notable role.
Archaeal abundance and diversity can vary substantially across different habitats, such as soils, freshwater, and estuarine environments. Seasonal dynamics are also observed in archaeal communities; in coastal waters, Crenarchaeota typically dominate from autumn to early spring, while Euryarchaeota are more abundant during summer and early autumn. These seasonal shifts suggest distinct metabolic requirements and ecological niches for these archaeal groups. While correlation-based network analyses are used to infer microbial interactions, it is important to note that microbial community dynamics and co-occurrence patterns are not always directly correlated and can be asynchronous.
Assessment of Methanogenic Biomass and Rates
Contributions to Global Biogeochemical Cycles
Archaea, including this compound-producing organisms, are pivotal players in Earth's global geochemical cycles, significantly influencing greenhouse gas emissions. Their metabolic activities are deeply intertwined with the cycling of essential elements.
Methanogenesis (methane production) and anaerobic methane oxidation are processes performed exclusively by anaerobic archaea and represent critical steps in the global carbon cycle. Thaumarchaeota, through their ammonia oxidation to nitrite (B80452), contribute substantially to the global nitrogen cycle. The long-term preservation of archaeal lipids, such as this compound, in marine sediments provides a historical record of archaeal involvement in marine biogeochemical cycles spanning over 100 million years .
Methane Cycling and Carbon Fluxes
This compound is widely recognized as a biomarker for methanogenic Archaea, the microorganisms primarily responsible for methane production . Its detection and quantification in various environmental matrices offer direct evidence of methanogenic activity and its contribution to global carbon fluxes.
Detailed Research Findings:
Ruminant Methane Emissions: Research has established a significant positive correlation between this compound concentrations in the feces of ruminant animals (such as cows, sheep, and deer) and their methane output . This correlation suggests this compound's potential as a non-invasive biomarker for estimating methane production from both domestic and wild ruminants, thereby aiding in the assessment of their contribution to greenhouse gas emissions . Studies have shown that dietary changes in livestock can influence both this compound levels and methane emissions . Table 1: Relationship between Dietary Treatment, Fecal this compound, and Methane Production in Ruminants
| Dietary Treatment | Fecal this compound Concentration (mg/kg DM) | Methane Yield (g CH₄/kg DM intake) | Correlation Strength (Fecal this compound vs. Methane Yield) |
| Different Diets | Varied | Varied | Significant positive relationship (P < 0.001 for treatment means) |
| Fixed Silage | Lower | Lower | Weak within dietary treatments |
| Ad-lib Silage | Higher | Higher | Significant positive relationship (P = 0.007) |
Peatland Methanogenesis: In ombrotrophic bogs, this compound serves as a proxy for methanogen populations, with its downcore variation indicating past changes in methane cycling. The persistence of this compound throughout sediment cores, in contrast to more labile compounds like sn-2-hydroxythis compound, suggests it records fossil biomass and historical methanogenic activity.
Aquatic Methane Cycling: In aquatic systems, such as lakes, this compound and hydroxythis compound are used as indicators for methane cycling. Isotopic analysis of this compound, particularly its depleted δ¹³C values (as low as -62‰), can be attributed to hydrogenotrophic methanogens, with potential contributions from methanotrophic archaea. An increase in this compound (and GDGT-0) in sediment layers can signal a maximum in methanogenic biomass and a peak in methane production, correlating with the eutrophication history of the lake. Table 2: Carbon Isotopic Signatures of this compound in Methane Cycling
| Lipid Biomarker | δ¹³C Values (‰ VPDB) | Associated Process/Organism | Environment |
| This compound | -62‰ to -55‰ | Hydrogenotrophic Methanogens, Anaerobic Methane Oxidation (AOM) | Lake Sediments |
| This compound | -83‰ to -109‰ | Anaerobic Methanotrophic Archaea (ANME) | Arctic Methane Seep Carbonates |
| Hydroxythis compound | -60‰ to -100‰ | Anaerobic Methanotrophic Archaea (ANME) | Arctic Methane Seep Carbonates |
Anaerobic Oxidation of Methane (AOM): In cold seep environments, anaerobic methanotrophic archaea (ANME) utilize methane through sulfate-dependent anaerobic oxidation of methane (AOM), a critical process in marine carbon cycling. These ANME communities contain unique ether lipids, including this compound, hydroxythis compound, and dihydroxythis compound. The highly depleted δ¹³C values of these lipids in seep carbonates are diagnostic for ANME activity and are used to assess the intensity of AOM. The "Methane Index" (MI), derived from archaeal tetraethers (which can include this compound), is a molecular indicator used to evaluate the contribution of methanotrophic archaea to the GDGT pool and to trace hydrate (B1144303) destabilization in Earth's history.
Nitrogen Transformations (Indirectly via Thaumarchaeota)
While this compound is not a unique biomarker for Thaumarchaeota (crenthis compound is a more specific one), it is produced by them. This connection allows this compound to indirectly serve as a proxy for understanding nitrogen transformations mediated by these ubiquitous microorganisms.
Detailed Research Findings:
Role of Thaumarchaeota in Nitrification: Thaumarchaeota (also known as Nitrososphaerota) are a significant phylum of Archaea that play a primary and often dominant role in the global nitrogen cycle. They are key players in nitrification, performing the initial and rate-limiting step: the aerobic oxidation of ammonia (NH₃/NH₄⁺) to nitrite (NO₂⁻). This process is crucial for converting reduced to oxidized inorganic nitrogen species on Earth.
Abundance and Metabolic Activity: Thaumarchaeota are among the most abundant marine microorganisms, contributing significantly to both the nitrogen and carbon cycles. Their ability to thrive in environments with extremely low ammonia concentrations underscores their importance in controlling the oxidation state of nitrogen available to other microbiota. They are also chemolithoautotrophic, fixing carbon dioxide via pathways like the 3-hydroxypropionate/4-hydroxybutyrate cycle, thereby linking the nitrogen and carbon cycles.
This compound as an Indirect Indicator: Since this compound is a common archaeal lipid produced by Thaumarchaeota, its presence and abundance, particularly in conjunction with other specific Thaumarchaeota biomarkers like crenthis compound, can indirectly reflect the activity and biomass of these ammonia-oxidizing archaea. This allows for inferences about their role in nitrite production and their pivotal intersection with the carbon, nitrogen, and phosphorus cycles in marine sediments.
Archaeol in Paleoenvironmental and Paleoclimatic Reconstruction
Taphonomy and Preservation Potential of Archaeol (B159478) in Geological Archives
Taphonomy is the study of the processes affecting organic remains from the biosphere to the lithosphere, encompassing decay, transport, deposition, and diagenesis. this compound, derived from the hydrolysis of archaeal membrane phospholipids (B1166683), exhibits high preservation potential in sediments. This resilience allows it to persist over geological timescales, making it a reliable "molecular fossil" for paleoenvironmental studies.
Factors influencing the preservation of organic biomarkers like this compound include the organic matter load, temperature, pH, salinity, water depth, and microbial activity. While this compound generally shows good preservation, some of its hydroxylated derivatives, such as sn-2-hydroxythis compound, are more labile and may degrade more readily in the sedimentary record. The relative stability of this compound compared to other archaeal lipids, like hydroxythis compound, means that downcore variations in this compound concentration can reflect past changes in methane (B114726) cycling and fossil biomass, rather than solely living biomass.
Application in Marine Paleoenvironmental Studies
This compound and other archaeal lipids are ubiquitous and persistent components in marine sediments, making them valuable tools for reconstructing past marine environments.
This compound is detected in marine sedimentary cores and water columns, providing evidence of archaeal communities. Planktonic marine Euryarchaeota, particularly from Group II, are considered likely sources of this compound in normal marine water columns. The distribution patterns of archaeal lipids in sediments can reflect differences in surface-water archaeal communities, nutrient influxes, and organic matter transport through the water column. High-resolution analysis techniques, such as laser desorption ionization (LDI) coupled to Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS), allow for the direct, extraction-free analysis of archaeal lipids in intact sediment core sections at submillimeter spatial resolution, enabling paleoenvironmental reconstructions at subannual to decadal timescales.
This compound, often alongside hydroxythis compound, is used as a biomarker for methanogens and anaerobic methanotrophs, whose presence is indicative of anoxic or suboxic conditions. Oxygen Minimum Zones (OMZs) are areas in the ocean where oxygen demand exceeds supply, leading to oxygen depletion. The presence of certain archaeal lipids can signal the occurrence of methanogenic activity in these low-oxygen environments.
For instance, in the Eastern Mediterranean Sea, OMZs developed during the early Holocene due to reduced intermediate water ventilation, increased temperature, and elevated Nile discharge and primary productivity. Biomarkers from microorganisms, including archaeal lipids, are used to reconstruct nitrogen cycle components and redox conditions in such settings. While this compound itself is a general indicator of archaeal activity, the presence of specific archaeal lipids can provide insights into the redox state of the water column.
The relative abundance of this compound to caldthis compound (B1233393) (ACE index) has been proposed as a qualitative proxy for lacustrine paleosalinity. This index has been used to show increased salinity during periods of higher Lateglacial temperatures in southern California.
Table 1: this compound and Caldthis compound Ecometric (ACE) Index as a Paleosalinity Indicator
| ACE Index Value | Inferred Salinity Range (psu) |
| < 1 | < 25 |
| < 10 | < 50 |
| > 40 | > 75 |
Note: The ACE index primarily responds to Euryarchaeota/Archaea community changes when a salinity threshold is crossed. Substantial deviations in ACE values at low salinity ranges (<60,000 mg/L) and shifts in the 60,000–100,000 mg/L range suggest its effectiveness may be limited to high lake salinity ranges.
However, the utility of the ACE index for paleosalinity reconstruction can be complex due to the diverse sources of archaeal lipids. Studies have shown that while ACE values can be high in certain high-salinity environments, they may contradict other lithological or biomarker-independent evidence for low to normal seawater salinities, suggesting limitations in its universal applicability.
Reconstruction of Oxygen Minimum Zones (OMZs) and Redox Conditions
Application in Terrestrial Paleoenvironmental Studies
Organic geochemical biomarkers are increasingly used to reconstruct past terrestrial conditions, with this compound playing a role in understanding microbial processes in these environments.
This compound is a significant biomarker for methanogens, particularly in water-saturated soils and peat bogs. Methanogens thrive in anoxic environments like peatlands, permafrost, and anoxic lakes, where they synthesize diether and/or tetraether membrane lipids, including this compound. Therefore, the presence and concentration of this compound can serve as an indicator of methanogen biomass and activity, reflecting past methane cycling.
Table 2: this compound Concentration and Methanogenesis in Peatlands
| Peatland Type/Condition | This compound Concentration (Relative) | Inferred Methanogenesis |
| Aerobic Acrotelm Peat | Absent | Low/Absent |
| Depth of Max. Seasonal Water Table | Markedly Increased | High (Anaerobic Source) |
| Low Vascular Vegetation (e.g., Sphagnum) & Low Mean Annual Temp. | Low | Low |
| Winter Temperatures Below 0°C & Shorter Growing Season | Low | Low |
Note: Data are illustrative and based on observed trends in Holocene ombrotrophic peatlands.
Research has shown that this compound has been applied to reconstruct methanogen abundance in Holocene-aged peat archives, revealing historical trends in methane production. For instance, a minimum in methanogenesis was observed in China between approximately 6 and 4 thousand years ago (ka). The occurrence of this compound in soils also suggests a predominant derivation from methanogens in water-saturated conditions.
Paleohydrological Regime Assessment
This compound serves as a significant biomarker for the activity of archaea, particularly methanogens . These microorganisms thrive in anaerobic, water-saturated environments, such as wetlands, peat bogs, and anoxic sediments . Consequently, the presence and abundance of this compound in sedimentary records can indicate past conditions of water saturation and methanogenesis, thereby providing direct evidence for paleohydrological regimes .
The this compound found in sediments typically originates from the hydrolysis of archaeal membrane phospholipids during diagenesis . Its robust preservation potential allows for its detection in ancient geological archives, making it a reliable proxy for reconstructing historical water levels and anoxic conditions . For instance, this compound has been utilized as an indicator of methanogenesis in water-saturated soils and sediments, demonstrating its utility in inferring the extent and persistence of past aquatic environments .
Integration with Macro- and Micro-Botanical Proxies
Paleoenvironmental reconstructions benefit significantly from multi-proxy approaches, which combine different lines of evidence to provide a more comprehensive understanding of past ecosystems . The integration of this compound data with macro- and micro-botanical proxies enhances the resolution and accuracy of such reconstructions . Archaeobotany, the study of archaeological plant remains, encompasses both macroremains (e.g., seeds, wood charcoal) and microfossils (e.g., pollen, phytoliths, starch grains) .
While botanical proxies primarily offer insights into terrestrial vegetation, climate, and human plant use, this compound provides specific information about microbial activity, particularly in aquatic or anoxic environments . By combining these diverse datasets, researchers can overcome the limitations inherent in single-proxy analyses, such as the poor preservation of certain organic materials . For example, this compound can indicate the presence of wetlands or anoxic conditions, complementing botanical evidence that might reveal surrounding terrestrial flora. The integrated analysis of lipid residues, including this compound, with microbotanical remains from the same archaeological contexts has the potential to broaden the spectrum of identifiable past food resources and processing pathways, offering a more holistic view of human-environment interactions .
Compound-Specific Isotopic Analysis of this compound for Environmental Inference
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique that measures the ratios of naturally occurring stable isotopes within individual organic compounds . This approach provides a unique lens through which to trace the sources, transformations, and ultimate fate of specific molecules in environmental systems . When applied to this compound, CSIA allows for a detailed reconstruction of past environmental conditions by examining the isotopic signature of the archaea that produced it, which is directly influenced by their ambient environment and metabolic processes . CSIA has transformed environmental archaeology by offering new insights into how climatic and environmental shifts influenced human and hominin adaptations over time .
Stable Carbon Isotopes (δ13C) for Source and Metabolic Pathways
Stable carbon isotope ratios (δ13C) measure the relative abundance of the two stable isotopes of carbon, 13C and 12C . Organisms preferentially incorporate the lighter 12C isotope, and the specific δ13C signature of their tissues reflects the carbon source they utilize and their metabolic pathways .
In the context of this compound, the δ13C values of the compound directly reflect the carbon source assimilated by the archaea and their unique metabolic processes, such as methanogenesis . For instance, studies have shown that hydroxythis compound, a related archaeal lipid, found in methane seeps exhibited significantly depleted δ13C values, indicating that the carbon source for these archaea was methane or dissolved inorganic carbon (DIC) derived from methane . This demonstrates how δ13C analysis of this compound can pinpoint specific carbon cycling pathways and the types of carbon available in past environments.
Stable Hydrogen Isotopes (δ2H) for Hydrological Processes
Stable hydrogen isotope ratios (δ2H), which compare the abundance of deuterium (B1214612) (2H) to protium (B1232500) (1H), are closely linked to the isotopic composition of precipitation and surface waters . These isotopic signatures are incorporated into organic materials, including this compound, in a predictable manner .
Stable Oxygen Isotopes (δ18O) for Aridity and Temperature
Stable oxygen isotope ratios (δ18O) measure the deviation in the ratio of oxygen-18 (18O) to oxygen-16 (16O) . The δ18O values in precipitation are sensitive indicators of various climatic factors, including surface temperatures, the amount of rainfall, ambient humidity, and vapor transport .
In arid environments, reduced humidity leads to an enrichment of 18O in surface water and plant leaves due to preferential evaporation of the lighter 16O . Therefore, the δ18O of this compound, reflecting the oxygen isotopic composition of the water available to archaea, can serve as a proxy for past aridity levels and temperature . Similar principles apply to other proxies, such as tree-ring cellulose (B213188) and vertebrate tooth enamel, where δ18O values are used to infer historical temperature and moisture conditions . This isotopic signature in this compound provides a unique perspective on the hydroclimatic conditions experienced by archaeal communities in ancient ecosystems.
Advanced Analytical Methodologies for Archaeol Detection and Quantification
Lipid Extraction and Pre-Analytical Processing Techniques
The initial stages of archaeol (B159478) analysis focus on efficiently isolating lipids from complex samples and preparing them for chromatographic and mass spectrometric examination.
Extracting archaeal lipids from environmental matrices, such as sediments or microbial cultures, presents challenges due to the diverse nature of archaeal taxa and sample compositions. A widely adopted approach is the modified Bligh and Dyer (B&D) method, which utilizes a solvent mixture typically comprising methanol, dichloromethane (B109758) (or chloroform), and an aqueous buffer (e.g., phosphate (B84403) or trichloroacetic acid buffer) in specific ratios (e.g., 2:1:0.8). This method is effective for extracting total lipids from freeze-thawed biomass.
For enhanced recovery, particularly of core glycerol (B35011) dialkyl glycerol tetraethers (GDGTs), ultrasonic solvent extraction can be combined with the B&D method, involving sonication cycles prior to phase separation. Following the initial extraction, total lipid extracts (TLEs) are often dried under a nitrogen stream. A subsequent step typically involves the separation of polar and neutral lipids, commonly achieved through precipitation of polar lipids using acetone. In environmental samples, archaeal lipids frequently undergo natural hydrolysis of their polar head groups, resulting in the preservation of core structures. This often negates the need for saponification for core lipid analysis; however, saponification remains a critical technique for resolving the architectures of side chains.
Derivatization is a crucial pre-analytical step for this compound, particularly when employing gas chromatography (GC), as it enhances the volatility of the molecule, making it amenable to GC separation. The hydroxyl groups present in this compound can be derivatized, commonly through silylation. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in conjunction with pyridine (B92270) is a frequently used silylation agent. This reaction is typically carried out at elevated temperatures, such as 70°C, for approximately one hour. For direct inlet pyrolysis-GC/MS analyses, hexamethyldisilazane (B44280) (HMDS) can be utilized for in-situ silylation, allowing for the analysis of smaller, more deteriorated samples.
Optimized Solvent Extraction Protocols for Environmental Matrices
Chromatographic Separation for this compound and its Derivatives
Chromatographic techniques are essential for resolving complex mixtures of lipids extracted from environmental samples, enabling the isolation and subsequent identification of this compound and its derivatives.
Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is a foundational technique for the identification of archaeal core lipids following hydrolysis and derivatization. For the analysis of high-boiling compounds, such as intact archaeal lipids like this compound and GDGTs, high-temperature gas chromatography (HTGC) is employed. HTGC allows for the direct analysis of these less volatile compounds without the need for prior chemical degradation, providing a broader range of lipid classes within a single analytical run.
Typical GC/MS and HTGC conditions involve the use of non-polar silica (B1680970) capillary columns, such as CP Sil5-CB or HP1, with thin film thicknesses (e.g., 0.12 µm or 0.1 µm). Temperature programs are carefully optimized to ensure adequate separation and elution of this compound, often starting at lower temperatures (e.g., 50°C or 70°C) and ramping up to high temperatures (e.g., 300°C or 350°C). Helium or hydrogen are commonly used as carrier gases. Recent advancements have made it feasible to couple HTGC with time-of-flight mass spectrometry (HTGC-ToF-MS), enabling the direct detection of this compound and other archaeal core lipids.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is indispensable for the analysis of intact polar archaeal lipids (IPLs). Unlike GC, HPLC does not require derivatization for less volatile or thermally labile compounds, making it suitable for analyzing complex biological lipid mixtures in their native form. This technique can effectively separate various IPLs, often serving as an alternative to discrete off-line purification steps. HPLC-MS allows for the identification and quantification of intact polar lipids by comparing them against appropriate standard compounds. Furthermore, HPLC/MS, especially with atmospheric pressure chemical ionization (APCI), can provide regiospecific analysis of intact triacylglycerols, which can offer additional insights into the origin of this compound-containing lipids.
Gas Chromatography (GC) and High-Temperature Gas Chromatography (HTGC)
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS) is the cornerstone for the definitive identification and structural elucidation of this compound and other archaeal lipids. Its efficacy hinges on the precise determination of molecular ion masses and the meticulous analysis of diagnostic fragment ions.
Various ionization techniques are employed:
Electron Ionization (EI): Commonly coupled with GC/MS, EI generates highly consistent fragmentation spectra that are valuable for searching against spectral libraries to identify known compounds. However, for trimethylsilylated molecules with multiple derivatization sites, the molecular ion ([M]+) may be less abundant or even undetectable, with fragment ions such as [M-15]+ and [M-31]+ being more prominent.
Atmospheric Pressure Chemical Ionization (APCI): Often used in conjunction with HPLC/MS, APCI is a softer ionization technique that typically produces protonated molecules ([M+H]+), which are crucial for determining the molecular weight of the intact compound.
Electrospray Ionization (ESI): ESI is particularly well-suited for the analysis of nonvolatile and polar species, enabling direct coupling with LC-MS. ESI-MS/MS (tandem MS) with Multiple Reaction Monitoring (MRM) offers enhanced selectivity and sensitivity for detecting trace biomarkers. ESI is complementary to GC/MS, especially for the detection of polar trace constituents.
The structural characterization of archaeal lipids relies on systematically cataloging collision-induced dissociation (CID) fragmentation patterns and isotopic fine structures. Tandem MS capabilities further enhance structural elucidation by allowing the isolation of specific fragment ions from the initial mass spectrum and their subsequent fragmentation. To maximize the yield of molecular ions for structural elucidation, particularly when EI yields weak or absent molecular ions, soft ionization experiments or low energy ionization (low EI) modes can be employed. The availability of reference compounds with unambiguously resolved chemical configurations is paramount for accurate identification.
Evolutionary Biology and Paleo Archaeal Significance of Archaeol
Archaeol's Role in the "Lipid Divide" and Cellular Evolution
The "lipid divide" signifies a pivotal evolutionary split characterized by the distinct membrane lipid chemistries found in Archaea and Bacteria. This fundamental divergence is considered a crucial factor in the early evolution of cellular life.
Fundamental Divergence of Archaeal and Bacterial Membrane Architectures
Archaeal membranes, prominently featuring This compound (B159478), exhibit a unique architecture fundamentally different from that of bacterial membranes. Archaeal lipids are built upon branched isoprenoid chains, such as phytanyl, which are connected to a glycerol-1-phosphate (G1P) backbone via ether linkages. The glycerol (B35011) backbone in archaea displays sn-2,3 stereochemistry. In stark contrast, bacterial membranes are typically formed from linear fatty acid chains attached to a glycerol-3-phosphate (G3P) backbone through ester bonds, with sn-1,2 stereochemistry.
The ether bonds present in archaeal membranes confer superior chemical and thermal resistance compared to the ester linkages found in bacterial and eukaryotic membranes. Additionally, the branched methyl groups within the isoprenoid chains of archaeal lipids contribute to enhanced lipid packing and membrane rigidity. While both membrane types serve as selective barriers, research indicates that archaeal core lipid membranes can exhibit higher permeability to certain metabolites than bacterial membranes, a characteristic that may have influenced early cellular evolution.
| Feature | Archaeal Membranes | Bacterial Membranes |
|---|---|---|
| Hydrocarbon Chains | Branched isoprenoid chains (e.g., phytanyl) | Linear fatty acid chains |
| Glycerol Backbone Stereochemistry | sn-glycerol-1-phosphate (B1203117) (G1P) | sn-glycerol-3-phosphate (G3P) |
| Linkage Type | Ether bonds | Ester bonds |
| Membrane Architecture | Can form bilayers (with diethers like this compound) or monolayers (with tetraethers) | Typically lipid bilayers |
| Chemical Stability | More chemically and thermally resistant | Less resistant to chemical and thermal degradation |
| Membrane Permeability | Can be more permeable to certain compounds | Less permeable, often compensated by diverse transporters |
Implications for the Last Universal Common Ancestor (LUCA) Membrane Composition
The distinctive membrane lipid composition of Archaea, including this compound, offers critical insights into the nature of the Last Universal Common Ancestor (LUCA). The emergence of the "lipid divide" is believed to have occurred concurrently with the differentiation of Archaea and Bacteria. A leading hypothesis posits that LUCA possessed a "heterochiral" or "mixed" membrane, incorporating lipids with characteristics from both archaeal (G1P, ether-linked isoprenoids) and bacterial (G3P, ester-linked fatty acids) membrane chemistries. The presence of isoprenoids, such as those found in this compound, is thought to have provided enhanced stability to LUCA's membrane, enabling its survival in the challenging conditions of the early Earth.
Adaptation and Diversification of this compound in Extreme Environments
This compound and other archaeal lipids are fundamental to the remarkable capacity of Archaea to thrive in extreme conditions, including high temperatures, low pH, and high salinity. The unique structural organization of archaeal membranes, defined by ether bonds and isoprenoid chains, contributes to their exceptional stability and functional integrity across a broad spectrum of biological temperatures, ranging from 0 to 100°C.
Membrane Structural Adaptations to Thermal and Salinity Stress
Archaeal membranes exhibit specific structural adaptations to effectively manage thermal and salinity stress. The ether bonds within archaeal lipids contribute to their inherent chemical stability and heat resistance. In hyperthermophilic archaea, a common adaptation involves the increased incorporation of cyclopentane (B165970) rings within their isoprenoid chains, which elevates the membrane's transition temperature and helps maintain its function under extreme heat. The ratio of diether lipids (such as this compound) to tetraether lipids (e.g., caldthis compound) can also be dynamically adjusted in response to temperature fluctuations. For instance, in Methanocaldococcus jannaschii, a decrease in diether lipids and a corresponding increase in tetraether lipids are observed with rising growth temperatures. Conversely, in psychrophilic archaea like Methanococcoides burtonii, an increased degree of unsaturation in this compound-based phospholipids (B1166683), including unsaturated this compound containing geranylgeranyl groups, facilitates growth at low temperatures by preserving membrane fluidity.
In high-salinity environments, as exemplified by halophilic archaea, the modification of this compound with a glycerol methylphosphate moiety contributes to maintaining low membrane permeability, which is essential for survival under high salt concentrations.
Pressure Adaptation and Macrocyclic this compound
Archaeal membrane lipids possess specialized structures that enable Archaea to withstand high hydrostatic pressure (HHP). A key adaptive strategy involves the regulation of the ratio of diether lipids, including this compound, to glycerol dibiphytanyl glycerol tetraethers (GDGTs). For example, in the piezophilic methanogen Methanococcus jannaschii, an increase in pressure leads to a notable increase in macrocyclic this compound, alongside a decrease in this compound and GDGTs. Macrocyclic this compound is a distinctive structural variant where the two phytanyl chains of this compound form a 36-membered ring. The formation of these macrocyclic molecules results in a more tightly packed membrane, which is crucial for preventing the leakage of solutes, protons, and water under high-pressure conditions.
| Environmental Stress | This compound-related Membrane Adaptations | Specific Examples/Findings |
|---|---|---|
| High Temperature | Ether bonds provide chemical stability and heat resistance. Increased incorporation of cyclopentane rings in isoprenoid chains. Modulation of diether to tetraether lipid ratio. | In hyperthermophiles, higher cyclopentane ring content. In Methanocaldococcus jannaschii, diethers decrease and tetraethers increase with rising temperature. In Thermococcus barophilus, tetraether lipids increase with temperature. |
| Low Temperature | Increased degree of unsaturation in this compound-based phospholipids to maintain fluidity. | Unsaturated this compound (geranylgeranyl-containing) in psychrophilic Methanococcoides burtonii for cold adaptation. |
| High Salinity | Presence of glycerol methylphosphate attached to this compound moiety. | Contributes to low membrane permeability in halophiles. |
| High Pressure | Modulation of diether to GDGT ratio. Increase in macrocyclic this compound. | In Methanococcus jannaschii, increased macrocyclic this compound and decreased this compound/GDGTs at higher pressure. Macrocyclic this compound forms a tightly packed membrane. |
Tracing Archaeal Lineages Through Geological Time Using this compound Biomarkers
This compound serves as an invaluable lipid biomarker for reconstructing archaeal lineages across geological timescales. Biomarkers, in this context, are molecular fossils that provide direct evidence of ancient life forms and their metabolic activities. While paleontology primarily focuses on macroscopic fossils of ancient organisms, the study of archaeal biomarkers falls within the broader realm of paleo-archaeal significance, utilizing molecular evidence preserved in geological records.
Emerging Research Frontiers and Interdisciplinary Linkages
Quantitative Modeling of Archaeol (B159478) Proxies for Predictive Paleoreconstructions
Quantitative modeling of this compound proxies represents a significant advancement in paleoreconstruction, enabling scientists to infer past environmental conditions with increasing precision. This compound, as a lipid biomarker, is indicative of archaeal presence and activity, particularly methanogens . Its concentration and structural variations, along with those of related archaeal lipids like hydroxythis compound, can serve as proxies for various environmental parameters, including temperature, salinity, and methane (B114726) cycling .
Paleoclimate proxies are indirect recorders that allow scientists to extend knowledge of Earth's climate far beyond instrumental records . In this context, this compound and its derivatives can be analyzed to reconstruct ancient environmental variables. Quantitative models, including regression, interpolation, and cluster analysis, are employed to establish and apply relationships between this compound-derived parameters and past environmental conditions . For instance, isotopic analysis of hydroxythis compound can provide information about the environment and the substrates utilized for methanogenesis . Proxy system models (PSMs) are increasingly vital in this field, as they simulate how past climate traces are affected over time, helping to constrain the relationship between proxy measurements and actual climate variables, thereby controlling for confounding factors . This allows for more robust and predictive paleoreconstructions of, for example, past methane production or shifts in microbial communities linked to climatic changes .
An example of quantitative data used in paleoreconstruction with this compound proxies could involve correlating this compound concentrations or specific this compound lipid ratios with reconstructed paleotemperatures or paleosalinity levels from sediment cores. While specific this compound-based quantitative models for temperature/salinity are not detailed in the provided snippets, the general principles of paleoclimate proxies and quantitative modeling in archaeology apply .
Table 1: Illustrative Quantitative Proxy Relationships (Conceptual)
| Proxy Parameter (this compound-based) | Reconstructed Environmental Variable | Quantitative Model Type | Example Application |
| This compound concentration | Past methanogen biomass | Regression/Correlation | Methane flux estimation |
| This compound/Hydroxythis compound ratio | Redox conditions/Methanogenesis pathways | Statistical analysis | Anaerobic methane oxidation |
| Isotopic signature (δ¹³C) of this compound | Carbon source for methanogenesis | Isotopic mass balance | Substrate availability |
Integration of this compound-Based Lipidomics with Environmental Genomics and Metagenomics
The integration of this compound-based lipidomics with environmental genomics and metagenomics represents a powerful interdisciplinary approach to understanding microbial ecology and biogeochemical cycles. Lipidomics, which focuses on the molecular-level understanding of lipid distributions, has seen a rapid increase in popularity, particularly in conjunction with the DNA sequencing revolution . Metagenomics, defined as the genomic analysis of all microorganisms within a specific environment, provides comprehensive insights into microbial diversity, community composition, and functional potential without the need for cultivation .
By combining the analysis of this compound and other intact polar lipids (IPLs) with genetic methods such as 16S rRNA gene amplicon sequencing, researchers can directly link specific archaeal lipid biomarkers to their producing organisms within complex microbial communities . This synergistic approach helps to elucidate the biological origin of lipids and understand their roles in ecosystem function and Earth history .
A notable example of this integration comes from studies in the euxinic Black Sea. Researchers investigated archaeal IPLs using ultra-high-pressure liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS), alongside 16S rRNA gene amplicon sequencing to characterize the archaeal community . This study revealed a complex archaeal community and significant changes in IPL assemblages with water depth. Specifically, correlations suggested that this compound with phosphatidylglycerol (PG), phosphatidylethanolamine, and phosphatidylserine (B164497) head groups were produced by ANME-1b archaea, while Bathyarchaeota likely produced this compound with phosphodihexose and hexose-glucuronic acid head groups in deeper sulfidic waters . This demonstrates how integrated lipidomic and genomic data can pinpoint the specific archaeal groups responsible for producing this compound, providing crucial insights into their metabolic activities and ecological roles in various environments.
Table 2: Integrated Lipidomics and Metagenomics Findings (Black Sea Case Study)
| Depth Zone (m) | Dominant Archaeal Group (16S rRNA) | Associated this compound-based IPLs (UHPLC-HRMS) | Ecological Implication |
| >110 (Deep Sulfidic) | ANME-1b archaea, Bathyarchaeota | This compound with PG, PE, PS head groups (ANME-1b); this compound with phosphodihexose, hexose-glucuronic acid (Bathyarchaeota) | Methane cycling, deep-sea biogeochemistry |
Innovative Methodological Advancements in this compound Analysis
Innovative methodological advancements have significantly enhanced the capabilities for this compound analysis, allowing for more precise identification, quantification, and structural characterization in diverse samples. The primary analytical techniques employed for this compound and other organic compounds in archaeological and environmental contexts are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS or LC-MS) .
GC-MS is widely used for the qualitative and quantitative analysis of organic materials, including lipid residues, due to its ability to separate complex mixtures and identify compounds based on their unique fragmentation patterns . HPLC-MS is particularly valuable for compounds that are not volatile or thermally stable enough for GC-MS, offering high-resolution mass spectrometry for distinguishing compounds with similar masses . These techniques have seen continuous improvements, with increasingly sensitive detectors capable of identifying samples at nano, pico, and even femto-scale ranges .
Further advancements include:
Compound-Specific Stable Isotope Analysis (GC-C-IRMS): This technique complements molecular analysis by providing isotopic ratios of individual fatty acids, enabling more accurate differentiation of lipid residues from various origins, such as freshwater versus marine aquatic organisms, or different terrestrial animal fats .
Hybrid Systems and Hyphenated Techniques: The development of systems that combine multiple analytical techniques allows for more consistent and less time-consuming data acquisition, providing comprehensive insights into complex mixtures .
Miniaturization and Portable Equipment: Research into miniaturization has led to portable and handheld instrumentation, bringing high-quality data acquisition closer to on-site analysis, which is particularly beneficial for cultural heritage and archaeological investigations .
Non-Invasive Approaches: While often applied to larger artifacts, the principle of non-invasive analysis is a broader trend in archaeometry, aiming to preserve the integrity of precious samples .
These methodological innovations are crucial for advancing the understanding of this compound's presence and significance in environmental and archaeological records.
Table 3: Key Analytical Techniques for this compound Analysis
| Technique | Principle | Key Applications for this compound | Advantages |
| GC-MS | Separates volatile compounds, identifies by mass spectra | Identification and quantification of this compound in complex organic residues | High sensitivity, robust for volatile lipids |
| HPLC-MS | Separates non-volatile compounds, identifies by mass spectra | Analysis of intact polar archaeal lipids (IPLs) | Suitable for thermally labile or non-volatile compounds, high resolution |
| GC-C-IRMS | Measures isotopic ratios of specific compounds | Differentiating this compound sources (e.g., specific archaea, environmental conditions) | Provides insights into metabolic pathways and environmental conditions |
Broader Implications for Understanding Human-Environment Interactions in Deep Time
The study of this compound and its associated archaeal lipids carries significant broader implications for understanding the intricate dynamics of human-environment interactions across "deep time" – the vast timescales of Earth's history. Archaeology, inherently, serves as a long-term archive of these interactions, providing diachronic data on environmental changes and human responses or impacts .
As a biomarker for archaea, particularly methanogens, this compound provides direct evidence of past microbial activity, including methane production . Methane is a potent greenhouse gas, and understanding its past cycles, influenced by environmental factors like wetland extent or permafrost thaw, is critical for paleoclimate reconstructions. Changes in these microbial activities, as indicated by this compound, can be linked to broader environmental shifts that either directly impacted or were influenced by ancient human societies. For example, human activities such as the adoption of agriculture or the development of settlements could alter local hydrological regimes, creating conditions conducive to methanogenesis, which would be reflected in this compound signatures . Conversely, environmental changes could drive human adaptations and migrations, leaving behind this compound-containing residues that reflect the altered ecosystems.
Molecular analysis, including the study of lipid biomarkers like this compound, contributes to reconstructing ancient flora and fauna, and the broader ecosystems in which ancient peoples lived . This provides a detailed picture of the environmental backdrop against which human societies developed and interacted. By integrating this compound data with other archaeological and paleoenvironmental proxies, researchers can gain a more comprehensive understanding of long-term ecological changes and the human role within them . This "deep time" perspective is invaluable for informing contemporary challenges, such as climate change, resource management, and the long-term consequences of human land use . The insights gleaned from this compound studies contribute to a more fact-based understanding of history and can help prepare for future environmental challenges by drawing lessons from the past .
Table 4: Broader Implications of this compound Research in Deep Time
| Research Area | Contribution of this compound Studies | Significance for Human-Environment Interactions |
| Paleoclimate Reconstruction | Indicators of past methane cycling and microbial activity | Understanding past greenhouse gas dynamics and their influence on human societies |
| Ecosystem Dynamics | Insights into ancient microbial communities and their environmental roles | Reconstructing ancient ecosystems and their resilience to human impact or climate shifts |
| Archaeological Contexts | Biomarker for specific archaeal activities in human-modified landscapes | Identifying human-induced environmental changes (e.g., wetland creation, waste disposal) |
| Long-term Environmental Change | Evidence of environmental shifts over millennia | Informing modern climate change mitigation and adaptation strategies |
Q & A
Q. How can interdisciplinary teams standardize data integration across excavation, geophysics, and lab analysis?
- Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use shared platforms (e.g., OpenContext) for geospatial and compositional data. Reference project designs to align methodologies .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
